molecular formula C22H20BrFN4 B2789448 SJA710-6 CAS No. 1397255-09-2

SJA710-6

Cat. No.: B2789448
CAS No.: 1397255-09-2
M. Wt: 439.332
InChI Key: RPNQWWSSADJSGS-UHFFFAOYSA-N
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Description

SJA710-6 is a cell-permeable imidazopyridinamine compound known for its ability to selectively and potently induce the differentiation of mesenchymal stem cells into hepatocyte-like cells. This compound has shown significant potential in the field of regenerative medicine, particularly in liver-related therapies .

Mechanism of Action

SJA710-6, also known as 2-(4-Bromophenyl)-N-[(4-fluorophenyl)methyl]-3-propylimidazo[4,5-b]pyridin-5-amine, is a cell-permeable imidazopyridinamine compound . This article will discuss the mechanism of action of this compound, covering its target of action, mode of action, biochemical pathways, pharmacokinetics, result of action, and the influence of environmental factors on its action.

Target of Action

The primary target of this compound is mesenchymal stem cells (MSCs) . MSCs are multipotent stromal cells that can differentiate into a variety of cell types, including osteoblasts (bone cells), chondrocytes (cartilage cells), myocytes (muscle cells), and adipocytes (fat cells).

Mode of Action

This compound selectively and potently induces the differentiation of MSCs into hepatocyte-like cells . Hepatocytes are the main functional cells of the liver, responsible for protein synthesis, detoxification, and production of biochemicals necessary for digestion.

Biochemical Pathways

Upon treatment with this compound, MSCs exhibit typical morphological characteristics of hepatocytes within 14 days . These differentiated cells are able to store glycogen, secrete albumin, produce urea, and uptake low-density lipoprotein (LDL) . Additionally, this compound increases the mRNA levels of hepatocyte-specific genes, such as albumin, AFP, CK18, c-Met, CYP1A1, CYP2B1, HNF3β, and FoxH1 .

Pharmacokinetics

It is known that the compound is soluble in dmso at a concentration of 100 mg/ml . This suggests that this compound may have good bioavailability due to its solubility.

Result of Action

The result of this compound’s action is the transformation of MSCs into hepatocyte-like cells . This transformation is characterized by the acquisition of typical hepatocyte functions, such as glycogen storage, albumin secretion, urea production, and LDL uptake .

Action Environment

The efficacy and stability of this compound can be influenced by various environmental factors. For instance, the compound is stable for up to 6 months at -80°C and for 1 month at -20°C . It is also important to protect this compound from light to maintain its stability .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of SJA710-6 involves the formation of an imidazopyridinamine core structure. The key steps include:

    Formation of the imidazopyridine ring: This is typically achieved through a cyclization reaction involving a suitable precursor.

    Substitution reactions: Introduction of the 4-bromophenyl and 4-fluorophenyl groups through nucleophilic substitution reactions.

    Final modifications: Addition of the propyl group to complete the synthesis

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to ensure high yield and purity. This includes:

Chemical Reactions Analysis

Types of Reactions

SJA710-6 undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted imidazopyridinamine derivatives, which can have different biological activities and properties .

Scientific Research Applications

SJA710-6 has a wide range of scientific research applications, including:

Comparison with Similar Compounds

Similar Compounds

  • Neuronal Differentiation Inducer III
  • Autophagy Inducer, STF-62247
  • BCL6 Inhibitor, 79-6
  • Insulin Expression Inducer, BRD7389
  • CBFβ Activator, Kartogenin
  • SIRT1 Activator II
  • PD 169316
  • Neurogenesis Inducer V, KHS101
  • VEGF Inducer, GS4012 .

Uniqueness

SJA710-6 is unique in its ability to selectively induce the differentiation of mesenchymal stem cells into hepatocyte-like cells with high efficiency (~47% at 5 µM). This specificity and potency make it a valuable tool in regenerative medicine and liver-related research .

Properties

IUPAC Name

2-(4-bromophenyl)-N-[(4-fluorophenyl)methyl]-3-propylimidazo[4,5-b]pyridin-5-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20BrFN4/c1-2-13-28-21(16-5-7-17(23)8-6-16)26-19-11-12-20(27-22(19)28)25-14-15-3-9-18(24)10-4-15/h3-12H,2,13-14H2,1H3,(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RPNQWWSSADJSGS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C2=C(C=CC(=N2)NCC3=CC=C(C=C3)F)N=C1C4=CC=C(C=C4)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20BrFN4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

439.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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